3-{[(tert-Butoxy)carbonyl](propan-2-yl)amino}-2-(4-chlorophenyl)propanoic acid
Description
This compound is a tert-butoxycarbonyl (Boc)-protected amino acid derivative featuring:
- Boc group: A widely used protecting group for amines, offering stability under basic conditions and selective deprotection under acidic conditions .
- 4-Chlorophenyl group: An electron-withdrawing aromatic substituent that may enhance the acidity of the carboxylic acid moiety and alter lipophilicity.
- Propanoic acid backbone: Provides a carboxylic acid functional group for further derivatization or salt formation.
This molecule is structurally tailored for applications in peptide synthesis, medicinal chemistry, or as a chiral building block. Its design balances steric protection (via Boc and isopropyl groups) with reactivity modulation (via the 4-chlorophenyl group).
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO4/c1-11(2)19(16(22)23-17(3,4)5)10-14(15(20)21)12-6-8-13(18)9-7-12/h6-9,11,14H,10H2,1-5H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWRBNJRKSPGTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(C1=CC=C(C=C1)Cl)C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The compound contains functional groups that are common in bioactive molecules, suggesting it may interact with biological targets through mechanisms such as hydrogen bonding, ionic interactions, and hydrophobic effects.
Pharmacokinetics
The compound’s tert-butoxycarbonyl group suggests it may be metabolized through ester hydrolysis, while its chlorophenyl group may undergo phase II conjugation reactions.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the compound’s structure, it may have a variety of potential effects depending on its specific targets and mode of action.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s tert-butoxycarbonyl group may be sensitive to acidic conditions, which could affect its stability and activity.
Biochemical Analysis
Biochemical Properties
3-{(tert-Butoxy)carbonylamino}-2-(4-chlorophenyl)propanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound is known to interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions often result in the modulation of enzyme activity, either by inhibition or activation, depending on the specific enzyme and the context of the reaction.
Cellular Effects
The effects of 3-{(tert-Butoxy)carbonylamino}-2-(4-chlorophenyl)propanoic acid on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation. Additionally, it can alter gene expression patterns by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 3-{(tert-Butoxy)carbonylamino}-2-(4-chlorophenyl)propanoic acid exerts its effects through several mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For instance, the compound can inhibit the activity of certain kinases, thereby affecting phosphorylation events and altering cellular signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-{(tert-Butoxy)carbonylamino}-2-(4-chlorophenyl)propanoic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups.
Dosage Effects in Animal Models
The effects of 3-{(tert-Butoxy)carbonylamino}-2-(4-chlorophenyl)propanoic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the modulation of enzyme activity and cellular signaling. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
3-{(tert-Butoxy)carbonylamino}-2-(4-chlorophenyl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions can influence metabolic flux and alter the levels of specific metabolites. The compound’s involvement in these pathways highlights its potential impact on overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 3-{(tert-Butoxy)carbonylamino}-2-(4-chlorophenyl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. For instance, the compound may be transported into cells via amino acid transporters and subsequently distributed to various organelles, where it exerts its effects.
Subcellular Localization
The subcellular localization of 3-{(tert-Butoxy)carbonylamino}-2-(4-chlorophenyl)propanoic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications.
Biological Activity
3-{(tert-Butoxy)carbonylamino}-2-(4-chlorophenyl)propanoic acid, also known as Boc-isopropyl amino propanoic acid, is a compound with potential biological significance. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, an isopropyl amino group, and a chlorophenyl moiety, which may influence its biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H24ClNO4
- Molecular Weight : 341.83 g/mol
- CAS Number : 1000985-05-6
- Predicted Boiling Point : 453.2 ± 40.0 °C
- Density : 1.181 ± 0.06 g/cm³
Biological Activity Overview
The biological activity of 3-{(tert-butoxy)carbonylamino}-2-(4-chlorophenyl)propanoic acid has been evaluated in various studies, particularly focusing on its anti-inflammatory and immunomodulatory properties.
Anti-inflammatory Activity
In vitro studies have demonstrated that the compound exhibits significant anti-inflammatory effects by modulating cytokine production in peripheral blood mononuclear cells (PBMCs). For instance:
- At a concentration of 100 µg/mL, the compound reduced the production of tumor necrosis factor-alpha (TNF-α) by approximately 44–60% in LPS-stimulated PBMC cultures .
Immunomodulatory Effects
The compound has shown potential as an immunomodulator:
- It inhibited the release of interferon-gamma (IFN-γ) by about 44–79% at higher doses, suggesting a role in regulating immune responses .
- The ability to increase interleukin-10 (IL-10) levels indicates its potential use in managing chronic inflammatory conditions .
The proposed mechanisms underlying the biological activities of this compound involve:
- Cytokine Modulation : The compound's ability to inhibit pro-inflammatory cytokines like TNF-α and IFN-γ suggests it may interfere with signaling pathways associated with inflammation.
- Cell Proliferation Inhibition : The compound has been observed to inhibit PBMC proliferation, which may contribute to its anti-inflammatory effects .
Comparative Analysis with Similar Compounds
To better understand the biological activity of 3-{(tert-butoxy)carbonylamino}-2-(4-chlorophenyl)propanoic acid, a comparison with structurally similar compounds is essential.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Similar structure with different substituents | Moderate anti-inflammatory effects |
| Compound B | Contains different amino groups | Stronger inhibition of TNF-α |
| Compound C | Lacks Boc group | Reduced immunomodulatory activity |
Case Studies and Research Findings
Several studies have explored the efficacy of this compound:
- Study on PBMCs : Research indicated that the compound significantly reduced inflammatory cytokines in human PBMC cultures stimulated by lipopolysaccharides (LPS) .
- Antimicrobial Activity : While not primarily focused on antimicrobial properties, related compounds have shown efficacy against drug-resistant pathogens, suggesting potential for further exploration in this area .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a broader class of Boc-protected amino acids. Key analogs and their distinguishing features are summarized below:
Key Observations:
Electronic Effects :
- The 4-chlorophenyl group in the target compound enhances acidity (pKa ~2.5–3.0 for COOH) compared to methoxy-substituted analogs (pKa ~4.0–4.5) due to electron withdrawal .
- Trifluoromethoxy groups further increase acidity and lipophilicity, making such analogs more suitable for blood-brain barrier penetration in drug design .
Solubility :
- Methoxy and hydroxy substituents (e.g., 4-hydroxy-2-methylphenyl in ) improve aqueous solubility, whereas chloro and ethyl groups reduce it .
Synthetic Utility :
- The Boc group in all analogs allows for orthogonal deprotection, but steric hindrance from the isopropyl group in the target compound may slow coupling reactions in peptide synthesis compared to less bulky analogs .
Physicochemical and Functional Comparisons
Hypothetical Data Table (Based on Substituent Trends):
*Melting points estimated based on substituent crystallinity trends.
Functional Implications:
- Drug Design : The 4-chlorophenyl group offers a balance between lipophilicity (logP ~3.2) and metabolic stability, making it preferable over more labile methoxy or bulky ethyl analogs .
- Peptide Synthesis : The isopropyl group may hinder racemization during coupling but could reduce reaction yields compared to smaller substituents .
Q & A
Basic: What are the key steps in synthesizing Boc-protected amino acid derivatives like 3-{(tert-Butoxy)carbonylamino}-2-(4-chlorophenyl)propanoic acid?
The synthesis typically involves:
- Protection of the amino group : Use tert-butoxycarbonyl (Boc) reagents (e.g., di-tert-butyl dicarbonate) in polar aprotic solvents like acetonitrile or THF, often with a base such as pyridine or LiOH .
- Coupling reactions : Carbodiimide reagents like DCC or EDC activate the carboxylic acid for amide bond formation. DMAP is frequently added to catalyze the reaction .
- Purification : Crude products are often purified via preparative HPLC for high-purity yields or through solvent extraction and crystallization .
Advanced: How do steric and electronic effects influence the regioselectivity of Boc protection in such compounds?
The Boc group’s bulky tert-butyl moiety can sterically hinder reactions at adjacent sites, directing functionalization to less hindered positions (e.g., the para position of the 4-chlorophenyl group). Electronic effects from the chloro substituent may further polarize the propanoic acid backbone, altering nucleophilic attack sites during coupling reactions. Computational tools (e.g., DFT) and NMR analysis of intermediates are recommended to map electronic environments .
Basic: What analytical methods are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm Boc group integrity, stereochemistry, and substituent positions (e.g., 4-chlorophenyl integration) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced: How can researchers optimize reaction yields when introducing the 4-chlorophenyl group?
- Solvent selection : Use DCM or THF to enhance solubility of aromatic intermediates.
- Temperature control : Maintain 0–5°C during coupling to minimize side reactions (e.g., racemization) .
- Catalyst screening : Test alternative coupling agents (e.g., HATU vs. DCC) to improve efficiency .
- In situ monitoring : Employ TLC or LC-MS to track reaction progress and terminate at optimal conversion .
Basic: What are the stability considerations for this compound under different storage conditions?
- Dry, inert atmospheres : Store at –20°C under argon to prevent Boc group hydrolysis.
- pH sensitivity : Avoid prolonged exposure to acidic/basic conditions, which can cleave the Boc-protected amine .
- Light sensitivity : Protect from UV light to prevent degradation of the chlorophenyl moiety .
Advanced: How can structural modifications (e.g., replacing 4-chlorophenyl with fluorophenyl) impact biological activity?
- Electron-withdrawing effects : Chloro vs. fluoro substituents alter electron density, affecting binding to targets like enzymes or receptors.
- Synthetic strategy : Substitute 4-fluorophenylboronic acid in Suzuki couplings or use fluorinated building blocks .
- Activity assays : Compare IC₅₀ values in enzyme inhibition or cell-based models to correlate structure-activity relationships (SAR) .
Basic: What safety precautions are essential when handling this compound?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood due to volatile solvents (e.g., DCM, THF) .
- Waste disposal : Neutralize acidic/byproduct streams before disposal .
Advanced: How can researchers resolve contradictions in solubility data reported for similar Boc-protected derivatives?
- Solvent screening : Test solubility in DMSO, acetonitrile, or aqueous buffers (pH 7.4) and compare with computational predictions (e.g., LogP values from XLOGP3 or ESOL models) .
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility for biological assays .
- Crystallography : Analyze crystal packing to identify hydrogen-bonding interactions that limit solubility .
Basic: What is the role of the Boc group in this compound’s synthetic utility?
The Boc group:
- Protects amines : Prevents unwanted nucleophilic reactions during multi-step syntheses.
- Facilitates purification : Enhances hydrophobicity for chromatographic separation .
- Enables deprotection : Removed under mild acidic conditions (e.g., TFA/DCM) to regenerate the free amine for downstream functionalization .
Advanced: What strategies mitigate racemization during peptide coupling involving the chiral center of this compound?
- Low-temperature reactions : Conduct couplings at 0–4°C to reduce epimerization .
- Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to stabilize stereochemistry .
- Kinetic resolution : Employ enzymes (e.g., lipases) for enantioselective acylation .
Basic: How is the tert-butyl group in the Boc moiety characterized spectroscopically?
- ¹H NMR : A singlet at ~1.4 ppm (9H, tert-butyl) .
- ¹³C NMR : Peaks at ~28 ppm (CH₃) and ~80 ppm (quaternary C) .
- IR spectroscopy : C=O stretch of the carbamate at ~1680–1720 cm⁻¹ .
Advanced: What computational tools predict the metabolic stability of this compound?
- ADMET models : Use SwissADME or ADMETlab to estimate cytochrome P450 interactions and metabolic half-life .
- Docking simulations : Map interactions with CYP3A4 or other enzymes to identify vulnerable sites .
- In vitro assays : Validate predictions with liver microsome stability tests .
Basic: What are common byproducts in the synthesis of this compound, and how are they removed?
- Unreacted starting materials : Removed via aqueous extraction (e.g., 10% citric acid wash) .
- Diastereomers : Separated using chiral HPLC columns .
- Coupling reagents (e.g., DCU) : Filtered through celite or silica gel .
Advanced: How does the 4-chlorophenyl group influence the compound’s pharmacokinetic properties?
- Lipophilicity : Increases LogP, enhancing membrane permeability but potentially reducing solubility.
- Metabolic resistance : Chlorine’s electronegativity may slow oxidative metabolism by CYP450 enzymes.
- In vivo studies : Compare plasma half-life and tissue distribution with non-halogenated analogs .
Basic: What solvents are compatible with this compound for NMR analysis?
- Deuterated DMSO : Ideal for polar derivatives.
- CDCl₃ : Suitable for non-polar intermediates.
- D₂O with NaOD : For water-soluble deprotected forms .
Advanced: How can X-ray crystallography aid in confirming the stereochemistry of this compound?
- Single-crystal growth : Use slow evaporation in ethanol/water mixtures.
- Data collection : Resolve chiral centers via anomalous scattering (e.g., Cu-Kα radiation).
- Refinement : Compare experimental vs. simulated Patterson maps to validate configuration .
Basic: What is the typical yield range for the final coupling step in synthesizing this compound?
Yields vary between 50–75% depending on coupling agents and purification methods. For example, DCC/DMAP in DCM typically provides ~65% yield after prep HPLC .
Advanced: How can researchers design analogs to improve this compound’s selectivity for a target enzyme?
- Bioisosteric replacement : Substitute 4-chlorophenyl with 4-cyanophenyl to modulate electron density.
- Fragment-based design : Screen truncated analogs (e.g., without the Boc group) to identify minimal pharmacophores.
- Kinetic studies : Measure kₐₜ/Kₘ ratios to quantify binding efficiency .
Basic: What are the key differences between Boc and other amine-protecting groups (e.g., Fmoc) for this compound?
- Stability : Boc is acid-labile but stable to bases, while Fmoc is base-labile.
- Deprotection : Boc requires TFA, whereas Fmoc uses piperidine.
- Applications : Boc is preferred for solution-phase synthesis; Fmoc for solid-phase peptide synthesis .
Advanced: What mechanistic insights explain unexpected byproducts during Boc deprotection?
- Acid-catalyzed side reactions : Overexposure to TFA may protonate the 4-chlorophenyl ring, leading to electrophilic aromatic substitution.
- Traces of water : Hydrolysis of the Boc group can generate tert-butanol, which may esterify the propanoic acid.
- Mitigation : Use scavengers (e.g., triisopropylsilane) during deprotection to quench carbocations .
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
